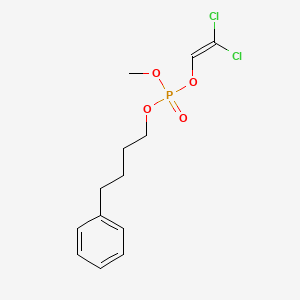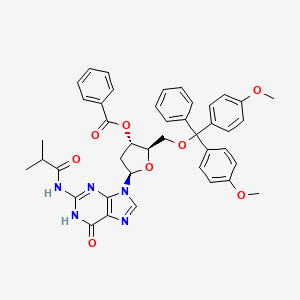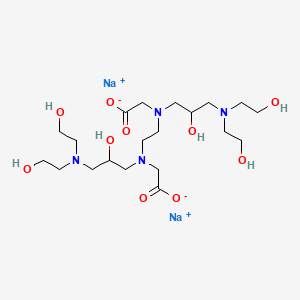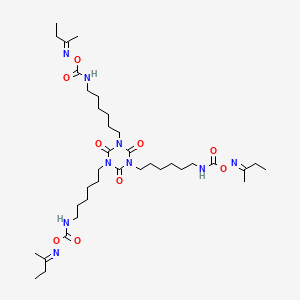
1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a triazine core. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. The process begins with the preparation of the triazine core, followed by the introduction of the hexyl chains and the functional groups. Common reagents used in the synthesis include triazine derivatives, hexyl amines, and various protecting groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.
化学反应分析
Types of Reactions
1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazine core.
Substitution: The hexyl chains and functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
科学研究应用
1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of 1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4,6-trione: A simpler triazine derivative with fewer functional groups.
Hexylamine derivatives: Compounds with similar hexyl chains but different core structures.
Carbamate compounds: Molecules with similar functional groups but different overall structures.
Uniqueness
1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a triazine core with multiple functionalized hexyl chains
属性
CAS 编号 |
93919-05-2 |
|---|---|
分子式 |
C36H63N9O9 |
分子量 |
765.9 g/mol |
IUPAC 名称 |
[(E)-butan-2-ylideneamino] N-[6-[3,5-bis[6-[[(E)-butan-2-ylideneamino]oxycarbonylamino]hexyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]hexyl]carbamate |
InChI |
InChI=1S/C36H63N9O9/c1-7-28(4)40-52-31(46)37-22-16-10-13-19-25-43-34(49)44(26-20-14-11-17-23-38-32(47)53-41-29(5)8-2)36(51)45(35(43)50)27-21-15-12-18-24-39-33(48)54-42-30(6)9-3/h7-27H2,1-6H3,(H,37,46)(H,38,47)(H,39,48)/b40-28+,41-29+,42-30+ |
InChI 键 |
VTPYIPYVTKFSGP-FRHYWYHZSA-N |
手性 SMILES |
CC/C(=N/OC(=O)NCCCCCCN1C(=O)N(C(=O)N(C1=O)CCCCCCNC(=O)O/N=C(/CC)\C)CCCCCCNC(=O)O/N=C(/CC)\C)/C |
规范 SMILES |
CCC(=NOC(=O)NCCCCCCN1C(=O)N(C(=O)N(C1=O)CCCCCCNC(=O)ON=C(C)CC)CCCCCCNC(=O)ON=C(C)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


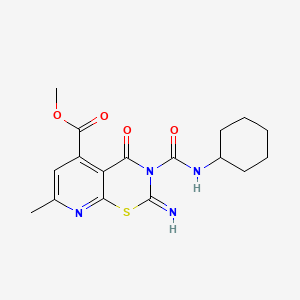
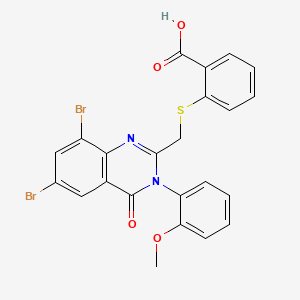
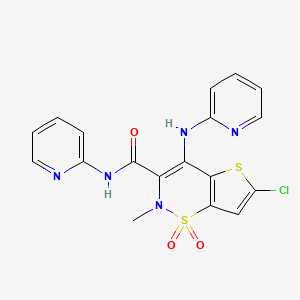

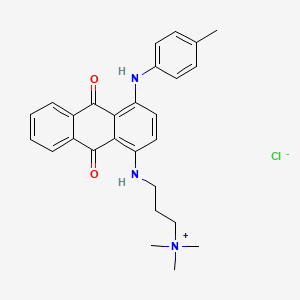
![[(3S,3aR,6S,6aS)-3-[4-[2-(1H-benzimidazol-2-yl)ethyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709148.png)




